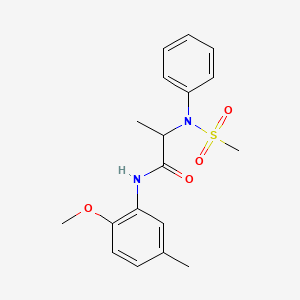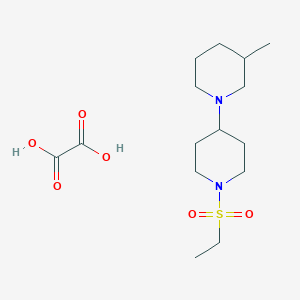![molecular formula C26H33N3O6 B3974282 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid](/img/structure/B3974282.png)
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid
Overview
Description
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine and piperidine moiety linked to a phenylethanone backbone, with an oxalic acid component. Its structure suggests potential interactions with biological receptors, making it a candidate for pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylpiperazine with piperidinylphenylethanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly adrenergic receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, the compound can modulate their activity, potentially leading to therapeutic effects such as vasodilation or reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with similar adrenergic receptor affinity.
Uniqueness
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone is unique due to its specific combination of piperazine and piperidine moieties, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2.C2H2O4/c1-29-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-27(14-12-21)24(28)19-20-7-3-2-4-8-20;3-1(4)2(5)6/h2-10,21H,11-19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQQAGZEPAWTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3974224.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine oxalate](/img/structure/B3974251.png)
![4-chloro-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B3974253.png)
![1-acetyl-4-[3-(2-methoxyphenoxy)azetidin-1-yl]piperidine](/img/structure/B3974269.png)
![4,4'-[(5-iodo-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974277.png)

![10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3974298.png)
![3-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B3974306.png)
![1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3974309.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3974315.png)


